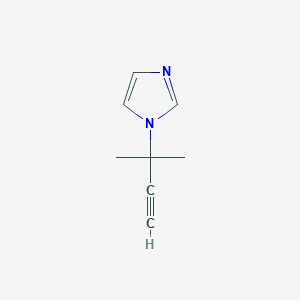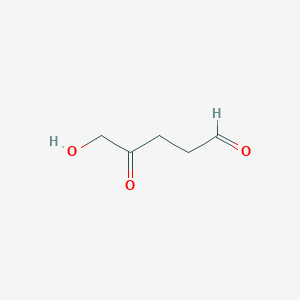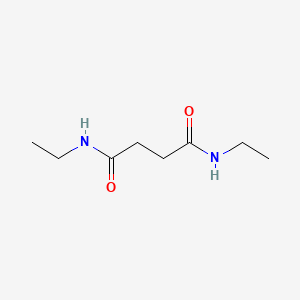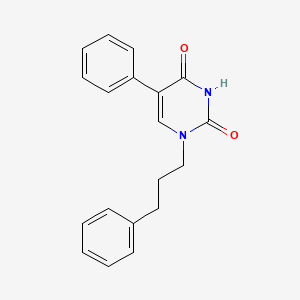
(4-Methylcyclohexyl) 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohexyl) 3-oxobutanoate is an organic compound with the molecular formula C11H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Methylcyclohexyl) 3-oxobutanoate can be synthesized through the trans-esterification of β-keto methyl/ethyl esters with primary, secondary, allylic, benzylic, and chiral alcohols. This reaction is typically carried out under solvent-free conditions using silica-supported boric acid as a heterogeneous catalyst . The process is highly efficient, yielding 87-95% of the desired product with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of commercially available methyl or ethyl esters as starting materials. The trans-esterification process is scaled up to produce large quantities of the compound, ensuring high yields and minimizing the production of chemical waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohexyl) 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methylcyclohexyl) 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of various drugs and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohexyl) 3-oxobutanoate involves the formation of enolate ions, which can undergo various nucleophilic addition and substitution reactions . The enolate ions are formed by the deprotonation of the α-hydrogen atoms, facilitated by strong bases such as lithium diisopropylamide (LDA). These enolate ions can then react with electrophiles to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(4-Methylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity and selectivity compared to its simpler counterparts.
Propriétés
Numéro CAS |
6624-88-0 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(4-methylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3 |
Clé InChI |
VQISRCWWHKSFQD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)


![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)

![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)



![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
